molecular formula C42H66FeO2P2 B13384654 (R)-(-)-1-[(SP)-2-[Bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocenyl]ethyldicyclohexylphosphine

(R)-(-)-1-[(SP)-2-[Bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocenyl]ethyldicyclohexylphosphine

Cat. No.: B13384654
M. Wt: 720.8 g/mol
InChI Key: KBTRXGJMLCCSLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Josiphos SL-J007-2 involves the reaction of ferrocene with phosphine ligands. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Josiphos SL-J007-2 involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the ligand meets the stringent requirements for use in asymmetric catalysis .

Chemical Reactions Analysis

Types of Reactions

Josiphos SL-J007-2 undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with Josiphos SL-J007-2 include:

Major Products

The major products formed from reactions involving Josiphos SL-J007-2 are typically enantiomerically pure compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Scientific Research Applications

Josiphos SL-J007-2 is extensively used in scientific research, particularly in the field of asymmetric catalysis. Its applications include:

Mechanism of Action

The mechanism of action of Josiphos SL-J007-2 involves its role as a chiral ligand in catalytic reactions. It coordinates with metal centers, such as palladium or rhodium, to form active catalytic complexes. These complexes facilitate the enantioselective transformation of substrates by providing a chiral environment that favors the formation of one enantiomer over the other .

Comparison with Similar Compounds

Similar Compounds

Josiphos SL-J007-2 can be compared with other Josiphos ligands, such as:

Uniqueness

Josiphos SL-J007-2 is unique due to its specific chiral phosphine ligands, which provide high levels of enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in various scientific and industrial applications .

Properties

Molecular Formula

C42H66FeO2P2

Molecular Weight

720.8 g/mol

IUPAC Name

1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-dicyclohexylphosphane;cyclopentane;iron

InChI

InChI=1S/C37H56O2P2.C5H10.Fe/c1-25-21-32(22-26(2)36(25)38-6)41(33-23-27(3)37(39-7)28(4)24-33)35-20-14-19-34(35)29(5)40(30-15-10-8-11-16-30)31-17-12-9-13-18-31;1-2-4-5-3-1;/h21-24,29-31,34-35H,8-20H2,1-7H3;1-5H2;

InChI Key

KBTRXGJMLCCSLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.C1CCCC1.[Fe]

Origin of Product

United States

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